N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Overview
Description
2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, allyl group, and dichlorobenzyl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the dehydrative cyclization of hydrazinecarbothioamides in the presence of basic media such as sodium hydroxide or potassium hydroxide.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide as the reagent.
Attachment of the Dichlorobenzyl Thioether: The dichlorobenzyl thioether moiety is attached via a nucleophilic substitution reaction, where the triazole ring acts as a nucleophile attacking the dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The dichlorobenzyl thioether can be reduced to a thiol.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to bind to active sites of enzymes or receptors and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
- 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide is unique due to the presence of the acetamide group, which can enhance its binding affinity and specificity towards certain molecular targets compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4OS/c1-2-9-27-18(11-19(28)24-17-6-4-3-5-15(17)22)25-26-20(27)29-12-13-7-8-14(21)16(23)10-13/h2-8,10H,1,9,11-12H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLKTOBCJQBWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.